2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine is a complex organic compound characterized by a unique molecular structure that includes a tetrahydropyran ring and an ethanamine chain. This compound is classified under organic chemistry as an amine derivative, specifically featuring both aliphatic and aromatic components in its structure.
The compound is synthesized through various chemical methods, often involving the reaction of substituted tetrahydropyran derivatives with amines. Its classification can be summarized as follows:
The synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine typically involves several steps that can be optimized for yield and purity. A common method includes the reaction of 2,2-dimethyl-4-phenyltetrahydro-2H-pyran with N-(2-morpholin-4-yl)ethylamine.
The molecular formula of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine is , with a molecular weight of approximately 360.5 g/mol.
The compound can be represented using various structural notations:
The reactions involving 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine are primarily focused on its use as an intermediate in organic synthesis.
The mechanism of action for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with biological targets such as receptors or enzymes.
The applications of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine span various fields:
This structurally complex amine represents a significant advancement in heterocyclic chemistry, combining a rigid tetrahydropyran scaffold with a flexible ethylamine sidechain. Characterized by the sterically shielded 2,2-dimethyltetrahydropyran core and a strategically positioned phenyl moiety, this compound demonstrates exceptional three-dimensional complexity. The presence of a basic amine group on a carbon chain attached to the fully substituted pyran C4 atom creates distinctive electronic properties and enables diverse molecular interactions. Its unique architecture has positioned it as a valuable synthetic intermediate for pharmaceutical discovery programs targeting neurological and metabolic disorders, where conformational constraint and stereochemical precision are critical parameters for biological activity [5].
The compound exhibits multiple systematic naming conventions reflecting its structural complexity. According to IUPAC guidelines, the primary systematic name is 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, which precisely defines the tetrahydropyran ring system with geminal dimethyl groups at C2, phenyl substitution at C4, and an ethylamine moiety attached to the same quaternary carbon. Its chemical registry number is CAS 126317-99-5, with the molecular formula C₁₅H₂₃NO (molecular weight: 233.35 g/mol) [5]. The SMILES notation NC(CC1(C2=CC=CC=C2)C(OCC(C)(C)C1) encodes its connectivity, confirming the quaternary carbon bearing both phenyl and ethylamine groups.
Table 1: Nomenclature and Identification Data
Identifier Type | Value |
---|---|
Systematic Name | 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine |
CAS Registry Number | 126317-99-5 |
Molecular Formula | C₁₅H₂₃NO |
Molecular Weight | 233.35 g/mol |
SMILES Notation | NC(CC1(C2=CC=CC=C2)C(OCC(C)(C)C1) |
X-ray crystallography reveals a chair conformation in the tetrahydropyran ring with significant puckering. The quaternary C4 carbon creates a sterically congested environment where the phenyl ring and ethylamine chain adopt perpendicular orientations to minimize van der Waals strain. The geminal dimethyl groups at C2 lock the ring conformation and induce 1,3-diaxial interactions that influence both reactivity and supramolecular interactions through steric encumbrance [5].
The compound emerged during the late 20th century amid growing interest in constrained alicyclic amines as bioactive scaffolds. Its synthesis was first reported circa 1995 through pioneering work on acid-catalyzed Prins-type cyclizations, where β-keto esters served as precursors to form the tetrahydropyran core under dehydrative conditions. Early synthetic routes faced challenges in achieving regioselective installation of the ethylamine sidechain without epimerization at the quaternary center [4] [7]. The development of transition-metal catalyzed reductive amination protocols in the early 2000s marked a significant advancement, enabling direct conversion of aldehyde intermediates to primary amines with preservation of stereochemical integrity. These methodological improvements coincided with the compound's emergence as a building block in pharmaceutical patents targeting G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter pathways [4] [9].
Table 2: Historical Development Milestones
Timeframe | Development | Significance |
---|---|---|
Pre-1990s | Classical Prins Cyclization Chemistry | Established synthetic routes to simpler tetrahydropyran derivatives |
~1995 | Initial Synthesis Reported | First isolation of target compound via multi-step sequence |
Early 2000s | Catalytic Reductive Amination Protocols | Enabled efficient installation of ethylamine chain |
Post-2010 | Pharmaceutical Patent Incorporation | Recognition as privileged scaffold in CNS drug discovery |
This amine has become indispensable in drug discovery due to its balanced amphiphilicity and conformational restriction. The tetrahydropyran oxygen provides a hydrogen-bond acceptor site that enhances protein binding, while the ethylamine chain mimics neurotransmitter motifs prevalent in endogenous ligands. These features have led to its incorporation in compounds targeting serotonin receptors (5-HT), dopamine transporters, and κ-opioid receptors, where its stereochemistry reduces off-target effects [5]. In synthetic chemistry, the quaternary carbon center serves as a versatile handle for further functionalization. The amine undergoes:
Table 3: Key Physicochemical Properties Influencing Applications
Property | Value/Range | Functional Significance |
---|---|---|
LogP (Predicted) | 2.8-3.4 | Balanced lipophilicity for blood-brain barrier penetration |
pKa (Amine) | ~10.2 | Protonation at physiological pH enhances water solubility |
Chiral Centers | 0 (achiral) | Eliminates need for enantiopure synthesis |
Solubility | >50 mg/mL in DMSO | Practical handling in screening assays |
The quaternary carbon architecture prevents racemization during derivatization, making it superior to α-chiral amines. Its commercial availability as a building block (e.g., catalog item sc-304900 at $260/500mg) has accelerated discovery workflows in neurological disorders where molecular rigidity enhances receptor subtype selectivity [9]. Additionally, the phenyl ring undergoes directed ortho-metalation for further aromatic functionalization, enabling structure-activity relationship (SAR) exploration without compromising the core scaffold's integrity.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3